![molecular formula C16H20N2O2S B2859212 2-(2,4-dimethylthiazol-5-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 1235667-69-2](/img/structure/B2859212.png)
2-(2,4-dimethylthiazol-5-yl)-N-(4-methoxyphenethyl)acetamide
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Overview
Description
MTT was first introduced by Mosmann in 1983 as a simple and reliable method for measuring cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells, which produces a purple formazan product that can be quantified by spectrophotometry. Since its introduction, MTT has become one of the most commonly used assays in cell biology and drug discovery research.
Scientific Research Applications
Anticancer Activities
Research has highlighted the synthesis and evaluation of thiazol-2-yl acetamide derivatives, showing reasonable anticancer activity against various human tumor cell lines. These compounds, including those structurally similar to "2-(2,4-dimethylthiazol-5-yl)-N-(4-methoxyphenethyl)acetamide", have been synthesized and investigated for their potential to inhibit cancer cell growth, particularly showing high activity against melanoma-type cell lines (Duran & Demirayak, 2012).
Chemical Properties and Synthesis
Studies focusing on the chemical synthesis and properties of related compounds have provided insights into their potential applications. For example, the synthesis and characterization of derivatives containing thiazole and acetamide groups have been explored for their chemical properties, including acidity constants and structural confirmations through various spectroscopic methods. This research underlines the importance of understanding the fundamental chemical properties of such compounds for their potential applications in pharmaceuticals and materials science (Duran & Canbaz, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondria in cells . The mitochondria play a crucial role in cellular respiration, a process that produces energy for the cell.
Mode of Action
The compound, also known as MTT, interacts with the mitochondria in actively respiring cells . The cells convert the water-soluble MTT into an insoluble purple formazan . This conversion is an indicator of cell viability and is used to assess the redox potential of the cells .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cellular respiration pathway . The conversion of MTT to formazan in the mitochondria is a part of the cellular respiration process. The amount of formazan produced is directly proportional to the number of actively respiring cells .
Pharmacokinetics
The conversion of mtt to formazan within cells suggests that the compound is able to penetrate cell membranes and interact with intracellular components .
Result of Action
The result of the compound’s action is the production of formazan, which is an indicator of cell viability . The amount of formazan produced correlates with the number of actively respiring cells, providing a measure of cell viability .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dark environment . Additionally, the compound is soluble in DMSO , suggesting that the presence of certain solvents can affect its solubility and potentially its bioavailability
properties
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-9-8-13-4-6-14(20-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYHWQDAOCIZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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